Tissue-Selective Spasmolytic Activity in Human Lower Urinary Tract: Dimethylaminoethyl Ester (REC 15/2053) vs. Flavoxate and MFCA
A comparative ex vivo study evaluated the antispasmodic effects of flavoxate hydrochloride, 3-methylflavone carboxylic acid (MFCA), and REC 15/2053 (a dimethylaminoethyl ester analog) on isolated human prostatic and urinary bladder smooth muscle strips. All three compounds inhibited noradrenaline- and acetylcholine-induced contractions in a concentration-dependent manner, but the rank order of potency varied by tissue type. In detrusor muscle, REC 15/2053 displayed greater activity than both flavoxate and MFCA, whereas flavoxate showed slightly greater activity in prostatic and bladder neck tissues. Oxybutynin served as a positive control in detrusor experiments [1]. All compounds were tested at concentrations of 10⁻⁶ to 10⁻⁴ M under organ bath conditions [1].
| Evidence Dimension | Tissue-specific spasmolytic potency rank order |
|---|---|
| Target Compound Data | REC 15/2053 (dimethylaminoethyl ester): greatest activity in detrusor muscle among three flavone compounds tested |
| Comparator Or Baseline | Flavoxate: slightly greater activity than REC 15/2053 in prostatic and bladder neck tissues; MFCA: weakest activity overall |
| Quantified Difference | Qualitative rank-order reversal: REC 15/2053 superior in detrusor; flavoxate superior in prostate/bladder neck |
| Conditions | Human isolated prostate, bladder neck, and detrusor smooth muscle strips; noradrenaline- and acetylcholine-induced contractions; concentration range 10⁻⁶ to 10⁻⁴ M; organ bath |
Why This Matters
The rank-order reversal in tissue selectivity means that procurement of the dimethylaminoethyl ester (over flavoxate) is essential for research programs targeting detrusor-predominant spasmolytic mechanisms, as flavoxate would yield a different tissue-selectivity profile.
- [1] Antispasmodic effects of flavoxate, MFCA, and REC 15/2053 on smooth muscle of human prostate and urinary bladder. Eur J Pharmacol. 1991;199(1):17-23. View Source
